molecular formula C10H9N3O2 B8552279 2-(2-Nitrobenzyl)-imidazole

2-(2-Nitrobenzyl)-imidazole

Cat. No. B8552279
M. Wt: 203.20 g/mol
InChI Key: TZWZGUNFZZTVNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04460587

Procedure details

Ethanol (2,200 ml) and 5,156 g (8.81 moles) of ethyl 2-(2-nitrophenyl)acetimidate hydrochloride are charged into a 22 liter flask. The suspension is stirred under nitrogen at room temperature and 1022.9 g (9.73 moles) of aminoacetaldehyde dimethylacetal are added all at once. The mixture is stirred for 1 hour and 1,693 ml of 12N hydrochloric acid are added all at once to cause a gentle exotherm (to 40°). Heat is then applied and the temperature is maintained at 70°-80° for 30 minutes. The solution is cooled to 20° (ice-water bath) and diluted with 2,700 ml of 10N sodium hydroxide solution to precipitate the product. The suspension is stirred at 10° for 1 hour under nitrogen atmosphere, the solid collected by filtration and washed with 3×2,000 ml of water to give 2-(2-nitrobenzyl)imidazole, m.p. 155°-7°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 2-(2-nitrophenyl)acetimidate hydrochloride
Quantity
8.81 mol
Type
reactant
Reaction Step One
Quantity
1022.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(O)C.Cl.[N+:5]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[CH2:14][C:15](=[NH:19])OCC)([O-:7])=[O:6].CO[CH:22](OC)[CH2:23][NH2:24].Cl>[OH-].[Na+]>[N+:5]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[CH2:14][C:15]1[NH:19][CH:22]=[CH:23][N:24]=1)([O-:7])=[O:6] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
ethyl 2-(2-nitrophenyl)acetimidate hydrochloride
Quantity
8.81 mol
Type
reactant
Smiles
Cl.[N+](=O)([O-])C1=C(C=CC=C1)CC(OCC)=N
Step Two
Name
Quantity
1022.9 g
Type
reactant
Smiles
COC(CN)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension is stirred under nitrogen at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
a gentle exotherm (to 40°)
TEMPERATURE
Type
TEMPERATURE
Details
Heat
TEMPERATURE
Type
TEMPERATURE
Details
the temperature is maintained at 70°-80° for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to precipitate the product
STIRRING
Type
STIRRING
Details
The suspension is stirred at 10° for 1 hour under nitrogen atmosphere
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the solid collected by filtration
WASH
Type
WASH
Details
washed with 3×2,000 ml of water

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(CC=2NC=CN2)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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